molecular formula C17H16N4O3S B2651128 (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 957659-40-4

(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2651128
CAS RN: 957659-40-4
M. Wt: 356.4
InChI Key: ASDSRQQQBCVSCY-JYRVWZFOSA-N
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Description

(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, structurally related to the compound of interest, have demonstrated potent anticancer and antiangiogenic effects in studies. These derivatives were synthesized and evaluated for their efficacy against tumor growth and tumor-induced angiogenesis in a mouse model. The compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, alongside manifesting strong antiangiogenic effects (Chandrappa et al., 2010).

Antimicrobial Activities

Research on thiazolidine derivatives, including those structurally related to the query compound, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, exhibiting significant antimicrobial activity. The studies reveal the potential of these compounds in developing new antimicrobial agents, highlighting their importance in addressing resistance to conventional antibiotics (Gouda et al., 2010).

Antifibrotic and Anticancer Properties

A series of amino(imino)thiazolidinone derivatives, related to the compound , have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds demonstrated significant antifibrotic activity without possessing anticancer effects, suggesting a selective action beneficial for treating fibrotic diseases. This selectivity provides a basis for further exploration in the development of antifibrotic therapies (Kaminskyy et al., 2016).

Chemical Sensors and Environmental Monitoring

Thiazolone-based zinc complexes have been developed as solid fluorescent chemosensors, showcasing ON/OFF/ON fluorescence switching properties induced by acid/base vapor. These complexes exhibit potential for environmental monitoring, including the detection of toluene, through significant changes in fluorescence and color visible to the naked eye (Lin et al., 2016).

Synthesis of Tetrasubstituted Pyrazoles

Research on the synthesis of tetrasubstituted pyrazole derivatives through a 1,3-dipolar cycloaddition involving thioxothiazolidine derivatives has been reported. This method provides an efficient access to structurally diverse pyrazoles, which are valuable in medicinal chemistry and drug discovery (Yavari et al., 2018).

properties

IUPAC Name

3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDSRQQQBCVSCY-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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